2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a trifluoromethyl group, a phenyl group, and an oxadiazole ring
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the exact structure of the compound and its intended use.
Mode of Action
Trifluoromethylpyridines are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The exact interactions with its targets and the resulting changes would depend on the specific biological system in which the compound is used.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests . The exact pathways and their downstream effects would be dependent on the specific targets of the compound.
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine. For instance, it’s known that 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, can be obtained in good yield via a simple one-step reaction . This suggests that the synthesis and stability of the compound could be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-phenylpyridine with trifluoromethylated reagents under controlled conditions to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Material Science: It is explored for its potential use in creating advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the oxadiazole ring.
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole: Contains the oxadiazole ring and trifluoromethyl group but lacks the pyridine ring.
Uniqueness
2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its biological activity .
Properties
IUPAC Name |
3-(2-chloro-6-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-9(12-20-13(22-21-12)14(16,17)18)6-7-10(19-11)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCZTICCTDGJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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